Perfluoroheptanesulfonic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

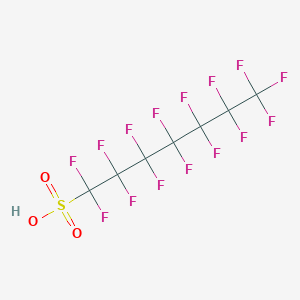

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O3S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGQVDSRYXATEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15SO3H, C7HF15O3S | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059920 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-92-8 | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Perfluoroheptanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a seven-carbon perfluoroalkanesulfonic acid. Its unique properties, stemming from the high electronegativity of fluorine atoms, make it and its derivatives subjects of interest in various industrial and research applications. This technical guide provides an in-depth overview of the core synthesis pathways for PFHpS, focusing on the predominant industrial method and providing detailed experimental protocols.

Primary Synthesis Pathway: Electrochemical Fluorination (Simons Process)

The principal route for the industrial production of this compound is a two-step process initiated by the electrochemical fluorination (ECF) of a seven-carbon hydrocarbon precursor, followed by hydrolysis. This ECF method, known as the Simons process, is a foundational technique in organofluorine chemistry for producing a wide range of perfluorinated compounds.[1]

The overall synthesis can be summarized as follows:

-

Electrochemical Fluorination: Heptanesulfonyl fluoride (B91410) (C7H15SO2F) or heptanesulfonyl chloride (C7H15SO2Cl) is subjected to electrolysis in anhydrous hydrogen fluoride (aHF). This process substitutes all hydrogen atoms on the alkyl chain with fluorine atoms to yield perfluoroheptanesulfonyl fluoride (C7F15SO2F).

-

Hydrolysis: The resulting perfluoroheptanesulfonyl fluoride is then hydrolyzed to produce this compound (C7F15SO3H).

The Simons process is advantageous as it uses readily available hydrocarbon precursors and hydrogen fluoride as the fluorine source. However, the process can result in fragmentation of the carbon chain and the formation of byproducts, leading to yields that can vary depending on the specific conditions.[2]

Logical Flow of PFHpS Synthesis

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound. It is important to note that specific parameters for PFHpS are not widely published; therefore, these protocols are based on the general principles of the Simons ECF process and hydrolysis of perfluoroalkanesulfonyl fluorides, with specific conditions extrapolated from similar compounds.

Electrochemical Fluorination of Heptanesulfonyl Fluoride

This protocol describes the conversion of heptanesulfonyl fluoride to perfluoroheptanesulfonyl fluoride using the Simons electrochemical fluorination process.

Materials:

-

Heptanesulfonyl fluoride (C7H15SO2F)

-

Anhydrous hydrogen fluoride (aHF)

-

Nickel anodes and cathodes

-

Electrochemical cell suitable for handling aHF

Procedure:

-

Cell Preparation: The electrochemical cell, equipped with a pack of alternating nickel anodes and cathodes, is charged with anhydrous hydrogen fluoride. The cell should be cooled to maintain a low temperature, typically between 0°C and 20°C.

-

Electrolyte Preparation: Heptanesulfonyl fluoride is dissolved in the anhydrous hydrogen fluoride to a concentration of approximately 5-10% by weight.

-

Electrolysis: A direct current is passed through the cell. The cell potential is maintained between 5 and 6 volts.[1] The current density is typically in the range of 10-20 mA/cm².

-

Reaction Monitoring and Product Collection: The electrolysis is continued until the desired degree of fluorination is achieved. Gaseous byproducts, primarily hydrogen gas, are vented. The perfluorinated product, being denser and immiscible with the aHF electrolyte, settles at the bottom of the cell and can be drained off.

-

Purification of Perfluoroheptanesulfonyl Fluoride: The crude product is washed with water to remove residual HF, followed by treatment with a mild reducing agent to remove any oxyfluorides. Fractional distillation is then used to purify the perfluoroheptanesulfonyl fluoride.

Workflow for Electrochemical Fluorination

Hydrolysis of Perfluoroheptanesulfonyl Fluoride

This protocol outlines the conversion of perfluoroheptanesulfonyl fluoride to this compound.

Materials:

-

Perfluoroheptanesulfonyl fluoride (C7F15SO2F)

-

Potassium hydroxide (B78521) (KOH) or other suitable base

-

Sulfuric acid (H2SO4)

-

Deionized water

Procedure:

-

Saponification: Perfluoroheptanesulfonyl fluoride is added to an aqueous solution of a base, such as potassium hydroxide, at room temperature with stirring. The mixture is then heated to reflux for several hours to ensure complete saponification to the potassium salt of this compound.

-

Acidification: After cooling, the solution is acidified with a strong acid, such as sulfuric acid. This protonates the sulfonate salt to form this compound.

-

Isolation and Purification: The resulting this compound can be isolated by extraction with a suitable organic solvent. The solvent is then removed under reduced pressure. Further purification can be achieved by distillation or recrystallization.

Quantitative Data

| Precursor Compound | Perfluorinated Product | Theoretical Yield (%) | Reference |

| Isopropylmethane sulfonate | Perfluoromethanesulfonyl fluoride | 50-60 | [3] |

| N,N-diethyl ethanesulfonamide | Perfluoroethanesulfonyl fluoride | ~10 | [3] |

| Octanesulfonyl chloride | Perfluorooctanesulfonyl fluoride | ~10 | [3] |

Note: Yields in electrochemical fluorination are highly dependent on the specific reaction conditions and the stability of the starting material and intermediates.

Alternative Synthesis Pathways

While the Simons electrochemical fluorination process is the dominant industrial method, other synthetic strategies for forming C-F bonds exist in organic chemistry. These include the use of nucleophilic fluorinating agents (e.g., metal fluorides) or electrophilic fluorinating agents (e.g., N-fluorosulfonimides). However, the application of these methods for the exhaustive fluorination required to produce perfluoroalkanesulfonic acids like PFHpS is not well-documented in the literature for industrial-scale synthesis and is likely to be less economically viable than ECF.

Conclusion

The synthesis of this compound is primarily achieved through a two-step process involving the electrochemical fluorination of heptanesulfonyl fluoride or chloride via the Simons process, followed by hydrolysis of the resulting perfluoroheptanesulfonyl fluoride. While detailed, publicly available experimental protocols and quantitative data specifically for PFHpS are scarce, the general principles of the Simons ECF process provide a robust framework for its synthesis. The lack of widely reported alternative industrial synthesis routes underscores the long-standing utility and efficiency of electrochemical fluorination for the production of perfluorinated compounds.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]

- 3. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]

Perfluoroheptanesulfonic Acid (PFHpS): A Technical Guide to its Precursors and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic surfactant characterized by a fully fluorinated seven-carbon chain and a sulfonate functional group. Its remarkable stability, stemming from the strength of the carbon-fluorine bond, makes it persistent in the environment and bioaccumulative. Understanding the origins of PFHpS is critical for environmental monitoring, toxicological assessment, and the development of effective remediation strategies. This technical guide provides an in-depth examination of the primary precursors to PFHpS and the key chemical and biological pathways through which it is formed.

Precursors of this compound

The formation of PFHpS in industrial and environmental contexts is predominantly a result of the transformation of larger, more complex precursor compounds. These precursors can be broadly categorized into direct and indirect sources.

Direct Precursors

Direct precursors are compounds that can be readily converted to PFHpS through simple chemical reactions, such as hydrolysis. The most significant direct precursors are salts and the acid fluoride (B91410) derivative of this compound.

-

Perfluoroheptanesulfonyl Fluoride (PFHpSF): This is a key intermediate in the industrial production of PFHpS and its derivatives. PFHpSF is a volatile compound that can be hydrolyzed to PFHpS.

-

Salts of this compound: Various salts, such as potassium or ammonium (B1175870) salts of PFHpS, are used in industrial applications and will readily dissociate in aqueous environments to the PFHpS anion.[1]

Indirect Precursors

Indirect precursors are more complex molecules that undergo a series of chemical or biological transformations to ultimately yield PFHpS. These are primarily perfluoroheptane (B1218580) sulfonamide derivatives.

-

Perfluoroheptane Sulfonamide (PFHpSA): This compound and its N-alkylated derivatives are significant indirect precursors.[2][3]

-

N-Alkyl Perfluoroheptane Sulfonamides: Examples include N-ethylperfluoroheptane sulfonamide (NEt-PFHpSA) and N-methylperfluoroheptane sulfonamide (NMe-PFHpSA).

-

N-Alkyl Perfluoroheptane Sulfonamidoethanols: A key example is N-ethylperfluoroheptane sulfonamidoethanol (NEt-PFHpSE).[4][5] These compounds are used in various industrial and commercial applications and can be released into the environment.

Formation Pathways of this compound

The conversion of precursors to PFHpS occurs through several key pathways, including industrial synthesis, environmental degradation, and biotransformation.

Industrial Synthesis: Electrochemical Fluorination (ECF)

The primary industrial method for synthesizing perfluoroalkanesulfonyl fluorides, the direct precursors to PFHpS, is electrochemical fluorination (ECF). The Simons ECF process is a widely used technique.[6][7]

In this process, a hydrocarbon precursor, such as heptanesulfonyl fluoride, is dissolved in anhydrous hydrogen fluoride and electrolyzed. The hydrogen atoms on the carbon backbone are replaced with fluorine atoms. The process is not perfectly selective and can result in a mixture of perfluorinated isomers and chain lengths.

Key steps in the Simons Process for PFHpSF synthesis:

-

Electrolysis: An electric current is passed through a solution of the hydrocarbon precursor in anhydrous hydrogen fluoride.

-

Fluorination: At the nickel anode, the organic molecule is fluorinated.

-

Product Formation: Perfluoroheptanesulfonyl fluoride (C₇F₁₅SO₂F) is formed.

-

Byproducts: The process can also generate branched isomers and shorter-chain perfluoroalkanesulfonyl fluorides.

The resulting PFHpSF can then be hydrolyzed to produce PFHpS.

Environmental Abiotic Degradation

Once released into the environment, PFHpS precursors can undergo abiotic degradation to form PFHpS.

-

Hydrolysis of Perfluoroheptanesulfonyl Fluoride (PFHpSF): PFHpSF is relatively stable but can hydrolyze in water to form PFHpS. The rate of hydrolysis is influenced by environmental conditions such as pH and temperature. The hydrolysis of perfluoroalkyl sulfonyl fluorides is reported to be slow under acidic and neutral conditions.[1]

-

Photodegradation: Some perfluoroheptane sulfonamide derivatives can undergo photodegradation. Ultraviolet (UV) radiation can initiate the breakdown of these molecules, leading to the eventual formation of PFHpS.[8][9] Studies on the photodegradation of perfluorooctane (B1214571) sulfonamide (FOSA), a close analog, have shown that it can be degraded to form perfluorooctanoic acid (PFOA), indicating that similar pathways could lead to the formation of perfluorinated sulfonic acids from their sulfonamide precursors.[9]

Biotransformation

Microbial activity plays a crucial role in the transformation of indirect precursors into PFHpS in various environmental compartments such as soil, sediment, and wastewater treatment plants.[10][11] The primary mechanism involves the degradation of the non-fluorinated portions of the precursor molecules.

For N-alkylated perfluoroheptane sulfonamide derivatives, the biotransformation pathway typically involves:

-

Dealkylation: The N-alkyl group is removed.

-

Oxidation: The resulting sulfonamide is oxidized.

-

Hydrolysis: The sulfonamide group is hydrolyzed to a sulfonic acid group, yielding PFHpS.

Studies on analogous compounds like N-ethyl perfluorooctane sulfonamidoethanol (NEtFOSE) have shown that they can be biotransformed into perfluorooctane sulfonate (PFOS) through intermediates like perfluorooctane sulfonamide (FOSA).[12] A similar pathway is expected for the C7 analogues.

Quantitative Data on PFHpS Formation

Quantitative data on the formation of PFHpS is often limited, with more research having focused on its 8-carbon homolog, PFOS. However, data from analogous compounds can provide valuable insights. The following tables summarize available and extrapolated quantitative information.

Table 1: Yields of Perfluoroalkanesulfonyl Fluorides from Electrochemical Fluorination

| Precursor | Product | Yield (%) | Reference |

| Octanesulfonyl Chloride | Perfluorooctanesulfonyl Fluoride (PFOSF) | ~10% (in a specific run) | [13] |

| Hexanesulfonyl Chloride | Perfluorohexanesulfonyl Fluoride (PFHxSF) | ~10% (in a specific run) | [13] |

| Heptanesulfonyl Chloride (estimated) | Perfluoroheptanesulfonyl Fluoride (PFHpSF) | ~10% | Analogous to PFOSF & PFHxSF |

Table 2: Concentrations of PFHpS and its Precursors in Environmental Samples

| Matrix | Compound | Concentration Range | Reference |

| Sewage Treatment Plant Effluent (Spain) | PFHpS | Mean: 2.91 ng/L | [1] |

| Sewage Treatment Plant Sludge (Spain) | PFHpS | Mean concentration reported | [1] |

| Wastewater Treatment Plant Influent | Perfluoroalkyl Acid Precursors | Highly variable, up to several µg/L | [10] |

| Wastewater Treatment Plant Effluent | Perfluoroalkyl Acid Precursors | Can be higher than influent due to transformation | [14][15] |

| Landfill Leachate | Perfluoroalkyl Acids (PFAAs) | Second-highest median concentrations for PFOA | [15] |

Experimental Protocols

The study of PFHpS formation relies on sophisticated analytical techniques to identify and quantify both the precursors and the final product in complex matrices.

Total Oxidizable Precursor (TOP) Assay

The TOP assay is a powerful tool for estimating the total concentration of PFAS, including unknown precursors, that can be oxidized to form perfluoroalkyl acids (PFAAs).[16][17][18][19][20]

Methodology:

-

Sample Preparation: Aqueous samples or extracts from solid matrices are used.

-

Oxidation: The sample is treated with a strong oxidizing agent, typically heat-activated persulfate at an alkaline pH (e.g., 60 mM potassium persulfate and 0.125 M sodium hydroxide).[16]

-

Incubation: The mixture is incubated at an elevated temperature (e.g., 85°C) for a set period (e.g., 6 hours).[16]

-

Neutralization and Analysis: The sample is neutralized and then analyzed for a suite of PFAAs, including PFHpS, using LC-MS/MS.

-

Quantification: The concentration of precursors is inferred from the increase in the concentration of specific PFAAs after oxidation compared to an unoxidized sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of PFAS due to its high sensitivity and selectivity.[21][22]

Sample Preparation (Soil/Sediment):

-

Extraction: A known mass of the solid sample is extracted with a suitable solvent, often methanol (B129727) or a mixture of methanol and water, under basic conditions (e.g., using ammonium hydroxide).

-

Agitation: The sample is agitated (e.g., shaken or sonicated) to ensure efficient extraction.

-

Centrifugation: The extract is separated from the solid matrix by centrifugation.

-

Filtration: The supernatant is filtered to remove particulates.

-

Acidification: The extract is acidified (e.g., with acetic acid) prior to analysis.[21]

Sample Preparation (Water):

-

Dilution: Water samples are often diluted with methanol.

-

Spiking: Internal standards are added to correct for matrix effects and variations in instrument response.

-

Solid Phase Extraction (SPE): For trace-level analysis, a pre-concentration step using SPE may be employed. Weak anion exchange (WAX) cartridges are commonly used.[23]

LC-MS/MS Analysis:

-

Chromatographic Separation: A liquid chromatograph separates the different PFAS in the sample extract based on their physicochemical properties. A C18 or a more specialized column is typically used.

-

Ionization: The separated compounds are ionized, usually with electrospray ionization (ESI) in negative mode.

-

Mass Analysis: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.

Conclusion

This compound is a persistent environmental contaminant that is formed through the industrial synthesis and subsequent environmental degradation and biotransformation of a range of precursor compounds. The primary industrial route involves the electrochemical fluorination of heptanesulfonyl fluoride to produce perfluoroheptanesulfonyl fluoride, which can then be hydrolyzed to PFHpS. In the environment, PFHpS is formed through the abiotic degradation of direct precursors and, more significantly, through the microbial biotransformation of indirect precursors such as N-alkylated perfluoroheptane sulfonamides. Understanding these formation pathways is essential for predicting the environmental fate of PFHpS precursors and for developing effective strategies to mitigate the environmental and health risks associated with this persistent pollutant. The continued development and application of advanced analytical techniques, such as the TOP assay and high-sensitivity LC-MS/MS, are crucial for the comprehensive assessment of PFHpS contamination.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Perfluoroheptane sulfonamide | C7H2F15NO2S | CID 11525204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Perfluoroheptane sulfonamide (C7H2F15NO2S) [pubchemlite.lcsb.uni.lu]

- 4. n-Ethyl perfluorooctanesulfonamidoethanol | C12H6F21NO3S | CID 88344183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(N-ETHYLPERFLUOROOCTANESULFONAMIDO)ETHANOL [chembk.com]

- 6. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 7. US9340884B2 - Process for the electrochemical fluorination of organic compounds - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Influence of microplastics on the photodegradation of perfluorooctane sulfonamide (FOSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. umweltbundesamt.de [umweltbundesamt.de]

- 11. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

- 12. Perfluorooctanesulfonamide - Wikipedia [en.wikipedia.org]

- 13. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides - Google Patents [patents.google.com]

- 14. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 15. researchgate.net [researchgate.net]

- 16. alsglobal.com [alsglobal.com]

- 17. diva-portal.org [diva-portal.org]

- 18. battelle.org [battelle.org]

- 19. dioxin20xx.org [dioxin20xx.org]

- 20. cdmsmith.com [cdmsmith.com]

- 21. agilent.com [agilent.com]

- 22. lcms.cz [lcms.cz]

- 23. sciex.com [sciex.com]

Unraveling the Environmental Origins of Perfluoroheptanesulfonic Acid (PFHpS): A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the primary environmental sources of Perfluoroheptanesulfonic acid (PFHpS) contamination. This whitepaper provides a thorough examination of industrial and commercial contributors to PFHpS pollution, detailed analytical methodologies for its detection, and visual representations of its environmental pathways.

This compound (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of increasing concern. Due to their exceptional stability and surfactant properties, PFHpS and related compounds have been utilized in a variety of industrial and consumer products, leading to their widespread distribution in the environment. Understanding the primary sources of PFHpS is crucial for developing effective remediation strategies and mitigating human and ecological exposure.

Key Environmental Sources of PFHpS Contamination

The presence of PFHpS in the environment is a direct result of its use in various applications and the degradation of precursor compounds. The primary sources can be categorized as follows:

-

Aqueous Film-Forming Foams (AFFF): Historically used in firefighting, particularly at military bases, airports, and firefighter training facilities, AFFF formulations have been a significant source of PFAS, including PFHpS, into the environment. Although many formulations have been phased out, legacy contamination of soil and groundwater persists. The composition of 3M-manufactured AFFFs, for instance, has been shown to contain PFHpS, alongside more predominant compounds like PFOS and PFHxS[1].

-

Industrial Discharges: The metal plating industry is a notable contributor to PFHpS contamination. PFHpS has been used in mist suppressants to prevent the release of toxic metal fumes[2]. Wastewater from these facilities, if not adequately treated, can directly introduce PFHpS into aquatic environments.

-

Landfill Leachate: The disposal of consumer and industrial products containing PFHpS in landfills is a major pathway for its release into the environment. As waste degrades, PFHpS leaches into the landfill's liquid effluent, known as leachate. This contaminated leachate can then migrate into groundwater and surface water. Studies have consistently detected PFHpS in landfill leachate, with concentrations varying significantly depending on the age and composition of the landfill waste[3][4].

-

Wastewater Treatment Plants (WWTPs): WWTPs receive a complex mixture of domestic and industrial wastewater, which often contains PFAS from various sources. While not a primary source of production, WWTPs act as conduits for PFHpS into the environment. The treatment processes are often not effective at removing these persistent chemicals, leading to their discharge in the final effluent. Furthermore, the degradation of precursor compounds during wastewater treatment can sometimes lead to an increase in PFHpS concentrations in the effluent compared to the influent[5][6][7][8][9].

-

Consumer Products: PFHpS and its precursors have been used in a range of consumer products to impart water, stain, and grease resistance. These include textiles, carpets, leather goods, and paper-based food contact materials[10]. The manufacturing, use, and disposal of these products contribute to the environmental burden of PFHpS.

-

Degradation of Precursor Compounds: A significant and often overlooked source of PFHpS is the environmental degradation of larger, more complex PFAS molecules known as precursors. These precursors can be transformed into stable end-products like PFHpS through various biotic and abiotic processes in the environment and during wastewater treatment.

Quantitative Data on PFHpS Contamination

To provide a clear overview of the extent of PFHpS contamination from various sources, the following tables summarize quantitative data from multiple studies. It is important to note that concentrations can vary widely based on geographical location, proximity to sources, and the specific industrial processes or products involved.

| Environmental Matrix | Source | PFHpS Concentration Range | Reference |

| AFFF Formulations | Legacy 3M AFFF | Present, but in smaller amounts compared to PFOS and PFHxS | [1] |

| Industrial Wastewater | Electroplating Effluent | Σ11PFASs in effluents is about 538 ng/L (PFHpS not individually quantified) | [2] |

| Landfill Leachate | Municipal Solid Waste Landfills | Up to 36,000 ng/L (ΣPFAS, with PFHpS as a component) | [4] |

| PFHpS detected, but specific concentrations not consistently reported across all studies | [3] | ||

| Municipal Wastewater | WWTP Effluent | Detected, but often at lower concentrations than other PFAS | [5][6][7][8][9] |

| Washington State WWTPs | Not detected in effluent samples in one study | [7] | |

| Potomac River WWTP Effluent | Detected in 61% of samples with a mean concentration of 8.3 ± 7.9 ng L–1 | [8] | |

| Consumer Products | Various | Detected in some leather and textile samples | [10] |

Visualizing PFHpS Environmental Pathways and Analysis

To better illustrate the complex relationships between the sources, environmental transport, and analysis of PFHpS, the following diagrams have been generated using Graphviz.

Caption: Environmental sources and pathways of PFHpS contamination.

Caption: General experimental workflow for PFHpS analysis.

Experimental Protocols for PFHpS Analysis

The accurate quantification of PFHpS in various environmental matrices requires robust and sensitive analytical methods. The most common approach involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , often preceded by Solid Phase Extraction (SPE) for sample cleanup and concentration. Several standardized methods, such as US EPA Method 1633 , provide a framework for the analysis of a broad suite of PFAS, including PFHpS, in diverse matrices.

General Protocol for Water Samples (adapted from EPA Method 1633)

-

Sample Collection and Preservation: Collect water samples in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles. Preserve samples by adding a buffering agent and a reducing agent if residual chlorine is present. Store samples at ≤ 6 °C and protect from light.

-

Isotope Dilution: Spike a known volume of the water sample with a mixture of isotopically labeled PFAS internal standards, including a labeled PFHpS analog.

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with an appropriate solvent (e.g., methanol) followed by reagent water.

-

Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Wash the cartridge with a series of solvents to remove interfering matrix components.

-

Elute the retained PFAS, including PFHpS, from the cartridge using a basic solvent mixture (e.g., methanolic ammonium (B1175870) hydroxide).

-

-

Extract Concentration and Cleanup:

-

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

-

Perform an additional cleanup step using graphitized carbon black if necessary to remove further interferences.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final extract in a suitable solvent (e.g., methanol/water).

-

Inject an aliquot of the extract into an LC-MS/MS system.

-

Separate the PFAS analytes using a C18 or similar reversed-phase analytical column with a gradient mobile phase.

-

Detect and quantify PFHpS using multiple reaction monitoring (MRM) in negative ion mode.

-

Quantify the native PFHpS concentration using the isotope dilution method, which corrects for matrix effects and variations in extraction recovery.

-

General Protocol for Soil and Sediment Samples (adapted from EPA Method 1633)

-

Sample Preparation: Homogenize the soil or sediment sample. Weigh a representative subsample into a polypropylene centrifuge tube.

-

Isotope Dilution and Extraction:

-

Spike the sample with the isotopically labeled internal standard mixture.

-

Add an extraction solvent, typically basic methanol, to the sample.

-

Extract the PFAS from the solid matrix using techniques such as shaking, vortexing, or ultrasonication.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Extract Cleanup and Concentration:

-

Transfer the supernatant to a clean tube.

-

Perform cleanup using a combination of carbon and SPE as described for water samples.

-

Concentrate the final extract.

-

-

LC-MS/MS Analysis: Proceed with LC-MS/MS analysis as described for water samples.

Conclusion

This compound is a persistent environmental contaminant originating from a variety of industrial and consumer-related sources. Aqueous film-forming foams, industrial discharges from sectors like metal plating, landfill leachate, and the effluent from wastewater treatment plants are significant pathways for PFHpS to enter the environment. The degradation of precursor compounds further contributes to its widespread presence. Accurate monitoring of PFHpS requires sophisticated analytical techniques, primarily LC-MS/MS with appropriate sample preparation. A thorough understanding of these sources and analytical methodologies is paramount for assessing the environmental risks posed by PFHpS and for the development of effective management and remediation strategies. This technical guide provides a foundational resource for professionals engaged in the study and mitigation of PFAS contamination.

References

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. Occurrence and characteristics of perfluoroalkyl substances (PFASs) in electroplating industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cswab.org [cswab.org]

- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 6. Occurrence, Fate, and Removal of Per- and Polyfluoroalkyl Substances (PFAS) in Small- and Large-Scale Municipal Wastewater Treatment Facilities in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 8. Municipal and Industrial Wastewater Treatment Plant Effluent Contributions to Per- and Polyfluoroalkyl Substances in the Potomac River: A Basin-Scale Measuring and Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Perfluoroalkyl and polyfluoroalkyl substances in consumer products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation and Transformation of Perfluoroheptanesulfonic Acid (PFHpS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of perfluoroheptanesulfonic acid (PFHpS) degradation and its transformation products. PFHpS, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of increasing concern. This document details various degradation methodologies, summarizes available quantitative data, and outlines experimental protocols for the analysis of PFHpS and its byproducts.

Degradation Methodologies for PFHpS

The robust carbon-fluorine bond in PFHpS makes it highly resistant to natural degradation processes. Consequently, significant research has focused on developing effective physicochemical and biological methods for its remediation. These methods often involve breaking down the molecule into smaller, less harmful compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes utilize highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade persistent organic pollutants like PFHpS. Common AOPs for PFAS degradation include ozonation, electrochemical oxidation, and persulfate activation. While data specific to PFHpS is limited, studies on similar perfluoroalkyl sulfonates (PFSAs) suggest that AOPs can lead to the stepwise removal of CF₂ units, resulting in the formation of shorter-chain perfluorocarboxylic acids (PFCAs). However, AOPs can also transform unknown longer-chain PFAS into detectable shorter-chain ones, which can lead to an overall increase in the measured concentration of total PFAS in some cases[1].

Sonochemical Degradation

Sonochemical degradation employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of PFAS compounds at the bubble-water interface. This method has shown promise for the degradation of various PFAS, including perfluorooctane (B1214571) sulfonate (PFOS), a close structural relative of PFHpS[2][3]. The degradation efficiency is influenced by factors such as ultrasonic frequency, power density, and the presence of additives[2].

Photochemical Degradation

Photochemical methods utilize light energy, often in the presence of a photocatalyst like titanium dioxide (TiO₂), to generate reactive species that can degrade PFAS. Studies have shown that the photocatalytic degradation of PFOA, a perfluorinated carboxylic acid with a similar chain length to PFHpS, can result in the formation of shorter-chain PFCAs[4]. The efficiency of this process is dependent on factors such as the type of photocatalyst, light wavelength, and pH of the solution.

Thermal Degradation

Thermal treatment methods, such as incineration and pyrolysis, involve the use of high temperatures to break down PFAS molecules. Research on the thermal degradation of various PFAS has shown that temperatures above 450°C are generally required to decompose PFSAs[5]. The process can lead to the formation of various gaseous products and shorter-chain fluorinated compounds[6]. The presence of other materials, such as granular activated carbon (GAC), can influence the degradation pathways and efficiency[7].

Biotransformation

Biotransformation involves the use of microorganisms to break down or transform contaminants. While PFAS are generally resistant to biodegradation, some microbial consortia have demonstrated the ability to transform certain PFAS precursors and even some perfluorinated compounds. Notably, PFHpS has been identified as a biotransformation product of PFOS in studies using wastewater microbial consortia[8]. This indicates that while PFHpS can be a product of biotransformation, its own biodegradation potential by naturally occurring microorganisms is a subject of ongoing research. Studies have shown that aerobic microbial communities, including genera like Methylophilus, Acidomonas, Pseudomonas, Clostridium, Klebsiella, and Acinetobacter, are positively correlated with PFAS degradation[8].

Quantitative Data on PFHpS Degradation and Transformation

Quantitative data specifically on the degradation of PFHpS is limited in the scientific literature. Most studies focus on the more prevalent PFOS and PFOA. However, some studies on mixed PFAS contamination provide insights into the behavior of PFHpS.

Table 1: Formation of PFHpS from PFOS Biotransformation

| Parent Compound | Microbial Consortium | Incubation Time (days) | PFHpS Concentration (ng/mg biomass) | Reference |

| PFOS | Wastewater Sludge | 21 | 2073 ± 226 | [8] |

Experimental Protocols

Accurate and reliable analytical methods are crucial for studying the degradation of PFHpS and identifying its transformation products. The primary analytical technique for PFAS analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The U.S. Environmental Protection Agency (EPA) has developed Method 1633, which is a validated method for the analysis of 40 PFAS compounds, including PFHpS, in various environmental matrices such as wastewater, surface water, groundwater, soil, and biosolids[9][10][11][12].

General Aqueous Sample Extraction Protocol (adapted from EPA Method 1633): [13][14]

-

Spike the aqueous sample with isotopically labeled internal standards.

-

Extract the sample using a solid-phase extraction (SPE) cartridge (e.g., weak anion exchange).

-

Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

-

Concentrate the eluate to a final volume.

-

The extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is typically used.

Chromatographic Conditions (General):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with additives like ammonium acetate (B1210297) or formic acid, is employed for separation.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for sulfonates like PFHpS.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

A detailed protocol for the analysis of 30 PFAS in human plasma using LC-MS/MS has been developed and validated, which can be adapted for other matrices[15].

Signaling Pathways and Logical Relationships

While the degradation pathways of PFHpS are a primary focus, understanding its biological effects is also critical. Toxicological studies can provide insights into the potential signaling pathways disrupted by PFHpS exposure.

A recent study on the dermal exposure of mice to PFHpS revealed significant systemic and immunotoxic effects. The study observed gene expression changes in the liver, skin, and spleen related to fatty acid metabolism, necrosis, and inflammation[16]. These findings suggest that PFHpS may interfere with key signaling pathways, such as those regulated by peroxisome proliferator-activated receptors (PPARs), which are known to be affected by other PFAS like PFOS[9][17].

Below are diagrams illustrating a known biotransformation pathway involving PFHpS and a potential signaling pathway affected by PFHpS based on toxicological evidence.

Conclusion

The degradation of this compound is a challenging but critical area of research. While significant progress has been made in developing various degradation technologies for PFAS in general, specific data and optimized protocols for PFHpS are still emerging. Advanced oxidation processes, sonochemical degradation, photochemical methods, and thermal treatments all show potential, but further research is needed to determine their efficacy and byproducts for PFHpS. Biotransformation studies have identified PFHpS as a metabolite of PFOS, highlighting the complex environmental fate of these compounds. Continued research, utilizing robust analytical methods like EPA Method 1633, is essential to fully understand the degradation pathways of PFHpS, quantify its transformation products, and assess its biological impacts. This knowledge will be instrumental in developing effective remediation strategies and mitigating the environmental and health risks associated with this persistent contaminant.

References

- 1. Advanced oxidation processes may transform unknown PFAS in groundwater into known products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonochemical degradation of poly- and perfluoroalkyl substances - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonochemical decomposition of perfluorooctane sulfonate and perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biotransformation and partitioning of structurally different PFAS by wastewater microbial consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms [mdpi.com]

- 10. [Advances in Microbial Degradation and Transformation of Per- and Polyfluoroalkyl Substances(PFASs)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. well-labs.com [well-labs.com]

- 13. epa.gov [epa.gov]

- 14. NEMI Method Summary - 1633 (Aqueous) [nemi.gov]

- 15. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Toxicokinetic Landscape of Perfluoroheptanesulfonic Acid (PFHpS) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of increasing toxicological concern. Understanding its toxicokinetics—the process of its absorption, distribution, metabolism, and excretion (ADME)—within biological systems is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of PFHpS in various animal models, presenting quantitative data, detailed experimental protocols, and key mechanistic insights. While specific data for PFHpS remains limited in some areas, this guide supplements existing information with data from structurally similar and well-studied PFAS to provide a broader context for its anticipated behavior.

Absorption

The entry of PFHpS into the systemic circulation has been demonstrated through various routes of exposure in animal models.

Dermal Absorption

Studies in murine models have confirmed that PFHpS can be absorbed through the skin. Topical application of PFHpS in mice resulted in detectable levels in both serum and urine, indicating systemic availability via the dermal route[1]. This finding is significant for assessing occupational and consumer exposure risks.

Oral Absorption

Distribution

Following absorption, PFHpS is distributed throughout the body, with a propensity to accumulate in specific tissues.

Tissue Distribution

Consistent with other long-chain PFAS, PFHpS exhibits a preference for protein-rich tissues. A study in Arctic foxes (Vulpes lagopus) revealed the highest concentrations of PFHpS in the liver, followed by blood and then the kidney[4]. This distribution pattern is a hallmark of many PFAS and is attributed to their binding to proteins such as albumin in the blood and fatty acid-binding proteins in the liver.

Plasma Protein Binding

PFAS, including PFHpS, are known to bind extensively to plasma proteins, primarily albumin. This high degree of protein binding influences their volume of distribution, limiting their partitioning into fatty tissues and restricting their glomerular filtration in the kidneys, which contributes to their long biological half-lives.

Metabolism

A defining characteristic of PFAS, including PFHpS, is their resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong, rendering these compounds largely inert to enzymatic metabolism in biological systems. In vivo and in vitro experiments with various PFAS have consistently shown a lack of metabolic transformation[5]. Therefore, PFHpS is expected to be excreted from the body unchanged.

Excretion

The elimination of PFHpS from the body is a slow process, primarily occurring via the kidneys.

Renal Excretion

The primary route of excretion for PFHpS is through the urine. However, the efficiency of renal clearance is significantly limited by extensive plasma protein binding and efficient reabsorption from the renal tubules. Organic anion transporters (OATs) located in the proximal tubules of the kidney play a crucial role in the secretion and reabsorption of PFAS, thereby influencing their elimination rates[6][7].

Elimination Half-Life

The elimination half-life is a critical parameter for assessing the bioaccumulation potential of a substance. While a precise elimination half-life for PFHpS in common laboratory rodent models has not been definitively reported in the reviewed literature, a study on dermal exposure in female mice suggested a longer biological half-life for PFHpS compared to perfluoroalkyl carboxylic acids (PFCAs)[1]. For context, a study in humans reported a serum elimination half-life for PFHpS of approximately 1.46 years[8]. In rodent models, the half-lives of structurally similar PFSAs like perfluorohexane (B1679568) sulfonate (PFHxS) and perfluorooctane (B1214571) sulfonate (PFOS) are on the order of days to months, with significant sex- and species-specific differences observed[4][9][10]. It is plausible that the half-life of PFHpS in rodents falls within this range.

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data for PFHpS and related PFAS in various animal models. It is important to note the significant data gaps for PFHpS and to interpret the surrogate data with caution.

Table 1: Serum and Urine Concentrations of PFHpS in Female Mice Following Dermal Exposure

| Exposure Concentration (%) | Mean Serum Concentration (µg/mL) | Urine Concentration (µg/mL) |

| 0.3125 | 158 | 3.8 |

| 0.625 | 222 | 6.8 |

| 1.25 | 250 | 8.1 |

Data from a 28-day dermal exposure study in female B6C3F1 mice. Urine concentrations are from pooled samples.[1]

Table 2: Comparative Elimination Half-Lives of Various PFAS in Animal Models and Humans

| Compound | Animal Model | Sex | Elimination Half-Life |

| PFHpS | Human | Mixed | 1.46 years [8] |

| PFHxS | Rat | Male | 16.3 days[10] |

| Rat | Female | 2.1 days[10] | |

| Monkey | Mixed | ~4 months[9] | |

| PFOS | Rat | Male & Female | ~20 days[10] |

| Mouse | Mixed | 1-2 months[10] | |

| Monkey | Mixed | ~4 months[10] | |

| PFBS | Mouse | Male | 5.8 hours[4] |

| Mouse | Female | 4.5 hours[4] |

This table highlights the variability in half-life based on chemical structure, animal species, and sex. The human data for PFHpS is provided for context.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicokinetic studies. Below are generalized protocols based on common practices for PFAS research, which can be adapted for PFHpS-specific studies.

Animal Models and Dosing

-

Species and Strain: Commonly used models include Sprague-Dawley or Wistar rats and C57BL/6 or CD-1 mice.

-

Dosing Route: Oral gavage is frequently used for controlled oral administration. Dermal application involves applying the test substance to a shaved area of the back. Intravenous injection is used to determine absolute bioavailability and intrinsic clearance.

-

Vehicle: The choice of vehicle depends on the solubility of PFHpS. For oral gavage, corn oil or a water/Tween 20 mixture are common. For dermal application, acetone (B3395972) or ethanol (B145695) may be used.

-

Dose Levels: A range of doses, including environmentally relevant and higher doses to elicit measurable effects, should be employed.

Sample Collection

-

Blood: Serial blood samples are collected from the tail vein or saphenous vein at multiple time points post-dosing. Plasma or serum is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified intervals.

-

Tissues: At the termination of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, spleen, fat) are collected, weighed, and stored frozen until analysis.

Analytical Methodology

-

Sample Preparation: Tissues are typically homogenized. Proteins in plasma, serum, and homogenized tissues are precipitated using a solvent like acetonitrile (B52724) or methanol. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

-

Quantification: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the quantification of PFAS in biological matrices[11][12][13][14]. Isotope-labeled internal standards are used to ensure accuracy and precision.

Visualizations

Experimental Workflow for a Typical Toxicokinetic Study

Caption: A generalized workflow for an in vivo toxicokinetic study of PFHpS.

Putative Signaling Pathway: Renal Tubular Transport of PFHpS

Caption: A simplified diagram of PFHpS transport in renal proximal tubule cells.

Conclusion and Future Directions

The toxicokinetic profile of this compound in animal models is characterized by efficient absorption, distribution to protein-rich tissues, negligible metabolism, and slow renal excretion, leading to a long biological half-life and potential for bioaccumulation. While a foundational understanding exists, significant data gaps remain, particularly concerning quantitative toxicokinetic parameters in standard laboratory rodent models. Future research should prioritize conducting comprehensive ADME studies on PFHpS in rats and mice to determine key parameters such as oral bioavailability, volume of distribution, clearance, and a definitive elimination half-life. Such data are essential for refining physiologically based pharmacokinetic (PBPK) models, improving interspecies extrapolation, and conducting more accurate human health risk assessments for this persistent environmental contaminant.

References

- 1. Systemic and immunotoxicity induced by topical application of perfluoroheptane sulfonic acid (PFHpS) or perfluorooctane sulfonic acid (PFOS) in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A State-of-the-Science Review of Interactions of Per- and Polyfluoroalkyl Substances (PFAS) with Renal Transporters in Health and Disease: Implications for Population Variability in PFAS Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluoroalkyl substances (PFASs) are substrates of the renal human organic anion transporter 4 (OAT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kidney Transport and Elimination Across 14 PFAS – STEEP [web.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of an analytical method for quantitation of PFAS constituents in rat plasma, urine, and liver by UPLC-MS/MS | RTI [rti.org]

- 12. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

Bioaccumulation Potential of Perfluoroheptanesulfonic Acid (PFHpS) in Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant with the potential to bioaccumulate in aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of PFHpS bioaccumulation in aquatic life. While data specific to PFHpS remains limited compared to more extensively studied PFAS like PFOS and PFOA, this document synthesizes available quantitative data, details relevant experimental methodologies, and explores the likely biological pathways involved in its uptake and distribution. The information presented herein is intended to support researchers, scientists, and professionals in the fields of environmental science and drug development in understanding and evaluating the environmental fate and potential risks associated with PFHpS.

Introduction to this compound (PFHpS)

This compound (PFHpS) is a fully fluorinated organic compound with a seven-carbon chain. Like other long-chain PFAS, its chemical stability, conferred by the strong carbon-fluorine bonds, results in high persistence in the environment.[1] Concerns regarding the bioaccumulative and toxic potential of long-chain PFAS have led to increased scrutiny of compounds like PFHpS.[1] Understanding the bioaccumulation potential of PFHpS in aquatic organisms is crucial for assessing its ecological risk and its potential to enter the human food chain.

Quantitative Bioaccumulation Data

Quantitative data on the bioaccumulation of PFHpS in aquatic organisms are still emerging. The available data are summarized in the tables below, categorized by the type of bioaccumulation metric and aquatic species. It is important to note that data for PFHpS are less abundant than for other legacy PFAS.

Table 1: Bioconcentration and Bioaccumulation Factors for PFHpS in Fish

| Species | Common Name | Tissue | BCF (L/kg ww) | BAF (L/kg ww) | Study Type | Reference |

| Pimephales promelas | Fathead Minnow | Whole body | - | 1,170 | Laboratory | [2] |

| Various | Fish | Muscle | - | 850 (Intermediate) | Field | [3] |

Note: BCF (Bioconcentration Factor) refers to uptake from water only, while BAF (Bioaccumulation Factor) includes uptake from all sources, including diet. "ww" denotes wet weight.

Table 2: Bioaccumulation Data for PFHpS in Aquatic Invertebrates

No specific quantitative bioaccumulation data (BCF, BAF, or BMF) for PFHpS in aquatic invertebrates were identified in the reviewed literature. Studies on other PFAS in invertebrates like bivalves and crustaceans indicate that bioaccumulation is related to the perfluoroalkyl chain length, suggesting a potential for PFHpS to bioaccumulate in these organisms.

Table 3: Trophic Magnification of PFHpS

Specific Trophic Magnification Factor (TMF) or Biomagnification Factor (BMF) values for PFHpS were not explicitly found in the reviewed literature. However, some studies on general PFAS biomagnification suggest that compounds with similar chain lengths can biomagnify in aquatic food webs.

Experimental Protocols for Bioaccumulation Assessment

Detailed experimental protocols are essential for the accurate and reproducible assessment of bioaccumulation. The following section outlines a representative protocol for a bioaccumulation study of PFHpS in fish, based on available literature.

Fish Bioaccumulation Study: Pimephales promelas

A study on the bioaccumulation of a mixture of 19 PFAS, including PFHpS, in the fathead minnow (Pimephales promelas) provides a relevant experimental design.[2]

3.1.1. Test Organism and Acclimation:

-

Species: Adult fathead minnows (Pimephales promelas), a common model organism in ecotoxicology.

-

Acclimation: Fish are acclimated to laboratory conditions for a specified period (e.g., >48 hours) in dechlorinated tap water at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 hour light:dark cycle).

3.1.2. Experimental Design:

-

System: A flow-through or semi-static renewal system is used to maintain constant exposure concentrations. For instance, a semi-static system with daily partial water changes can be employed.

-

Exposure: Fish are exposed to a sublethal concentration of PFHpS in the test water. In the cited study, a nominal concentration of 10 µg/L for each PFAS in the mixture was used.

-

Duration: The exposure period is typically designed to allow the chemical to reach a steady-state concentration in the fish tissues. This is followed by a depuration phase where fish are transferred to clean water to determine the elimination rate.

-

Feeding: Fish are fed a standard diet free of the test chemical at regular intervals.

3.1.3. Sample Collection and Analysis:

-

Water Samples: Water samples are collected periodically throughout the exposure phase to monitor the actual concentration of PFHpS.

-

Tissue Samples: Fish are sampled at various time points during both the uptake and depuration phases. Whole-body or specific tissues (e.g., muscle, liver, blood) are collected for analysis.

-

Analytical Method: The concentration of PFHpS in water and tissue samples is quantified using highly sensitive analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3.1.4. Data Analysis:

-

Kinetic Modeling: The uptake (k₁) and elimination (k₂) rate constants are determined by fitting the concentration data to a one-compartment toxicokinetic model.

-

BCF/BAF Calculation: The Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state (BCF/BAF = C_fish / C_water). It can also be calculated from the kinetic rate constants (BCF/BAF = k₁ / k₂).

Mechanisms of Bioaccumulation

The bioaccumulation of PFAS, including PFHpS, in aquatic organisms is a complex process involving uptake, distribution, metabolism, and elimination. While specific data for PFHpS are limited, the general mechanisms for other long-chain PFAS provide a strong basis for understanding its likely behavior.

Uptake and Elimination

Uptake of PFHpS from the water is expected to occur primarily across the gills in fish and the body surface in invertebrates. Dietary uptake through the consumption of contaminated food is also a significant route of exposure. Elimination is generally slow for long-chain PFAS, contributing to their bioaccumulation potential.

The following diagram illustrates the key pathways for uptake and elimination of PFHpS in a fish.

Tissue Distribution and Protein Binding

Once absorbed, PFHpS is expected to bind to proteins in the blood, such as serum albumin, and be distributed throughout the body. Tissues with high blood perfusion and protein content, such as the liver, are likely to be major accumulation sites. This binding to proteins is a key factor in the retention and bioaccumulation of PFAS.

Role of Transporters

The transport of PFAS across cell membranes is not solely a passive process. For other anionic PFAS, involvement of organic anion transporters (OATs) has been suggested in both uptake and elimination processes in the liver and kidneys. It is plausible that similar transporters are involved in the toxicokinetics of PFHpS.

The following diagram illustrates a potential signaling pathway for the cellular uptake of PFHpS.

Analytical Methodologies

The accurate quantification of PFHpS in environmental and biological matrices is critical for bioaccumulation assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable technique for this purpose.

Sample Preparation and Extraction

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate PFHpS from water samples.

-

Tissue Samples: Tissues are typically homogenized and extracted with an organic solvent, such as methanol (B129727) or acetonitrile. A cleanup step, often involving carbon-based sorbents, may be necessary to remove interfering matrix components.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is used to separate PFHpS from other PFAS and matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used for detection and quantification. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for PFHpS. Isotope-labeled internal standards are used to ensure accurate quantification.

Gaps in Knowledge and Future Research Directions

While this guide provides a summary of the current knowledge, there are significant data gaps concerning the bioaccumulation of PFHpS in aquatic life. Future research should focus on:

-

Expanding Quantitative Data: Conducting more bioaccumulation studies to determine BCF, BAF, and BMF values for PFHpS in a wider range of aquatic species, including various fish and invertebrates from different trophic levels and geographic regions.

-

Investigating Trophic Transfer: Performing field studies to determine the trophic magnification potential of PFHpS in different aquatic food webs.

-

Elucidating Molecular Mechanisms: Investigating the specific transporters and proteins involved in the uptake, distribution, and elimination of PFHpS in aquatic organisms.

-

Assessing Biotransformation: Determining if PFHpS can be biotransformed in aquatic organisms and identifying any potential metabolites.

Conclusion

This compound exhibits characteristics that suggest a potential for bioaccumulation in aquatic organisms. The limited available data indicate that PFHpS can accumulate in fish, but a comprehensive understanding of its behavior across different species and trophic levels is still lacking. The experimental protocols and mechanistic insights presented in this guide provide a framework for future research and risk assessment. Continued investigation into the bioaccumulation potential of PFHpS is essential for protecting aquatic ecosystems and ensuring human health.

References

Perfluoroheptanesulfonic Acid (PFHpS): A Technical Guide to its Environmental Fate and Transport Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental fate and transport of perfluoroheptanesulfonic acid (PFHpS), a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Given the environmental persistence and potential for long-range transport of PFAS, understanding the behavior of individual compounds like PFHpS is critical for environmental risk assessment and management.

Physicochemical Properties of PFHpS

This compound is a fully fluorinated organic acid.[1][2] Its structure, characterized by a seven-carbon perfluoroalkyl chain and a sulfonic acid functional group, imparts unique physicochemical properties that govern its environmental behavior.[1] Like other perfluoroalkyl sulfonic acids (PFSAs), PFHpS is a strong acid and exists predominantly as an anion in the environment.[1]

A summary of the key physicochemical properties of PFHpS and related PFSAs is presented in Table 1. Due to limited experimental data for PFHpS, values for perfluorohexanesulfonic acid (PFHxS) and perfluorooctanesulfonic acid (PFOS) are included for comparison, as properties such as partition coefficients often show trends with perfluoroalkyl chain length.[3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (PFHpS) | Perfluorohexanesulfonic Acid (PFHxS) | Perfluorooctanesulfonic Acid (PFOS) |

| CAS Number | 375-92-8[2][4] | 355-46-4[1] | 1763-23-1 |

| Molecular Formula | C7HF15O3S[2][4] | C6HF13O3S[1] | C8HF17O3S[5] |

| Molecular Weight ( g/mol ) | 450.12[2] | 400.12 | 500.13[5] |

| Vapor Pressure | Data not available | Data not available | 3.31 x 10⁻⁴ Pa at 20°C[5] |

| Water Solubility | Data not available | Data not available | 498 - 680 mg/L[5] |

| pKa | <1 (Estimated) | ~0.14 (Estimated)[1] | <1.0[5] |

Environmental Fate and Transport

The environmental fate of PFHpS is characterized by its high persistence and mobility in aquatic systems. The strong carbon-fluorine bonds make it resistant to degradation, while its anionic nature in environmental media influences its partitioning behavior.

Partitioning Behavior

The distribution of PFHpS between different environmental compartments is governed by its partitioning coefficients. Key coefficients are summarized in Table 2.

Table 2: Partitioning Coefficients for PFHpS and Related Compounds

| Partition Coefficient | This compound (PFHpS) | Perfluorohexanesulfonic Acid (PFHxS) | Perfluorooctanesulfonic Acid (PFOS) |

| Log Koc (L/kg) | Estimated to be between PFHxS and PFOS values | ~2.5 - 3.0 (Range of reported values) | ~2.8 - 3.8 (Range of reported values)[6] |

| Log Kow | Data not available | 5.17 (Calculated)[7] | Not measurable due to surfactant properties[5][8] |

| Henry's Law Constant (atm·m³/mol) | Data not available | Estimated to be very low | < 4.34 x 10⁻⁷[5] |

The partitioning of PFHpS in soil and sediment is a critical process affecting its mobility. The primary mechanism for the sorption of anionic PFAS like PFHpS is the interaction with organic carbon in the soil or sediment.[9] As a result, the organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter in predicting its environmental transport.[6][10] Generally, Koc values for PFSAs increase with increasing perfluoroalkyl chain length.[3]

The octanol-water partition coefficient (Kow) is often used to predict the bioaccumulation potential of organic chemicals. However, for PFAS, the use of Kow as a surrogate for bioaccumulation is generally not appropriate because their behavior deviates from that of traditional nonionic polar chemicals.[10]

Due to their low volatility, as indicated by the low Henry's Law constant for PFOS, PFSAs like PFHpS are not expected to partition significantly into the atmosphere from water.[5][11]

Degradation and Transformation

Perfluoroalkyl acids, including PFHpS, are highly resistant to biotic and abiotic degradation under typical environmental conditions due to the strength of the carbon-fluorine bond.[12] However, PFHpS can be formed as a degradation intermediate from larger PFAS molecules. For instance, the biodegradation of PFOS can proceed through the removal of a CF2 unit to form PFHpS.[13] Polyfluorinated substances, which are more susceptible to transformation, can also act as precursors to PFAAs like PFHpS in the environment.[12]

Environmental Transport

The high persistence and mobility of PFHpS in water facilitate its transport over long distances in groundwater and surface water.[14] Its movement in the subsurface is influenced by advection and dispersion, with retardation primarily controlled by sorption to organic matter in the soil and aquifer materials.[9]

Long-range transport of PFAS, including PFHpS, can also occur through atmospheric and oceanic currents.[15] While direct volatilization from water is limited, PFAS can be transported in the atmosphere adsorbed to particles.

Environmental Fate and Transport Modeling

Mathematical models are essential tools for predicting the environmental fate and transport of PFHpS and other PFAS. These models help in understanding their distribution in the environment and assessing potential risks to human health and ecosystems.

Multimedia Fugacity Models

Multimedia fugacity models are used to describe the partitioning of chemicals between major environmental compartments, including air, water, soil, and sediment.[16][17][18] These models are based on the concept of fugacity, which is a measure of the "escaping tendency" of a chemical from a particular phase.[18] The model uses fugacity capacities (Z-values) to relate fugacity to concentration in each compartment and D-values to describe transport and transformation rates.[18] For ionic compounds like PFHpS, modifications to standard fugacity models are necessary to account for their specific partitioning behavior.

Groundwater Fate and Transport Models

Groundwater models are used to simulate the movement of contaminants like PFHpS in the subsurface.[14][15][19][20][21] These models solve the advection-dispersion equation to predict the spatial and temporal distribution of the contaminant plume. Key input parameters for these models include:

-

Hydrogeological parameters: Groundwater flow velocity, hydraulic conductivity, and porosity.

-

Chemical properties: The soil-water partition coefficient (Kd), which is often estimated from the Koc and the fraction of organic carbon in the soil (foc).[6]

-

Source characteristics: The location, concentration, and duration of the contaminant source.

Models such as MODFLOW and MT3D are commonly used for groundwater flow and transport modeling and can be adapted for PFAS.[19]

Experimental Protocols

Accurate determination of the physicochemical properties and environmental concentrations of PFHpS relies on robust experimental methods.

Determination of Soil-Water Partition Coefficient (Kd) and Organic Carbon-Water Partition Coefficient (Koc)

A common method for determining the Kd is the batch equilibrium method.

Methodology:

-

Soil Preparation: A well-characterized soil sample is air-dried and sieved. The organic carbon content (foc) of the soil is determined using a suitable method (e.g., elemental analysis).

-